3-Methyloxepino[2,3-B]quinoxaline
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Overview
Description
3-Methyloxepino[2,3-B]quinoxaline: is a heterocyclic compound that features a fused ring system combining an oxepine and a quinoxaline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyloxepino[2,3-B]quinoxaline typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable diketone or aldehyde, followed by cyclization to form the quinoxaline core. The oxepine ring can be introduced through further functionalization and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalysts. Transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyloxepino[2,3-B]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of partially or fully reduced quinoxaline derivatives.
Substitution: Formation of halogenated or nitrated quinoxaline derivatives.
Scientific Research Applications
Chemistry: 3-Methyloxepino[2,3-B]quinoxaline is used as a building block in organic synthesis to create more complex molecules.
Biology and Medicine: The compound has shown promise in medicinal chemistry due to its potential biological activities. Quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and materials with specific electronic properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of 3-Methyloxepino[2,3-B]quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, quinoxaline derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Pyrrolo[2,3-B]quinoxaline: Known for its antioxidant and anticancer properties.
Indolo[2,3-B]quinoxaline: Used in optoelectronic devices and medicinal chemistry.
Thieno[2,3-B]quinoxaline: Employed in the synthesis of materials with electronic applications.
Uniqueness: 3-Methyloxepino[2,3-B]quinoxaline stands out due to its unique oxepine ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
62911-89-1 |
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Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-methyloxepino[3,2-b]quinoxaline |
InChI |
InChI=1S/C13H10N2O/c1-9-6-7-12-13(16-8-9)15-11-5-3-2-4-10(11)14-12/h2-8H,1H3 |
InChI Key |
OWLQDBMZYXDCBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=NC3=CC=CC=C3N=C2C=C1 |
Origin of Product |
United States |
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